6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-chloro-6-fluorobenzyl)oxime
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Overview
Description
This compound is an imidazothiazole derivative . It is known to stimulate the human constitutive androstane receptor (CAR) nuclear translocation . It acts as a constitutive androstane receptor (CAR) agonist with an EC50 of 49 nm . It displays over 100-fold selectivity over PXR receptors and shows no activity at LXR, ERα, ERβ, PPAR, RAR, FXR, VDR, and THR . It induces CAR nuclear translocation and expression of CYP2B6 in hepatocytes in vitro .
Molecular Structure Analysis
The molecular formula of this compound is C13H10N2OS . The structure includes an imidazothiazole ring system, which is bioisosteric with the imidazothiazole system of Levamisole .Physical and Chemical Properties Analysis
The compound is a yellow powder . Its molecular weight is 242.30 g/mol . The compound has a topological polar surface area of 62.6 Ų .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and crystal structure of related imidazo[2,1-b][1,3,4]thiadiazole derivatives have been reported, illustrating the methods to create compounds with potential for further biological evaluation or as building blocks for more complex molecules (Banu et al., 2010).
- Research on the stereochemistry of CITCO, a compound with a similar core structure, has provided insights into its isomerization processes, which are crucial for understanding its interaction with biological targets (Diethelm-Varela et al., 2020).
Potential Biological Activities
- Studies on new imidazolyl acetic acid derivatives, including structures related to the core molecule of interest, have shown anti-inflammatory and analgesic activities, suggesting the therapeutic potential of such compounds (Khalifa & Abdelbaky, 2008).
- The electrophilic substitution of imidazo[2,1-b]thiazoles has been explored to understand the reactivity of these compounds better, which is important for designing molecules with desired biological activities (O'daly et al., 1991).
Advanced Materials and Chemical Properties
- The synthesis, characterization, and study of potential organic NLO (Non-Linear Optical) materials incorporating benzimidazole derivatives indicate the utility of these compounds in developing new materials for technological applications (Manikandan et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
(E)-N-[(2-chloro-6-fluorophenyl)methoxy]-1-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3OS/c1-13-5-7-14(8-6-13)19-18(25-9-10-27-20(25)24-19)11-23-26-12-15-16(21)3-2-4-17(15)22/h2-11H,12H2,1H3/b23-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYULTHADSBBCGS-FOKLQQMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NOCC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/OCC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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